AZ10606120 Dihydrochloride: A Deep Dive into its Mechanism of Action as a P2X7 Receptor Antagonist
AZ10606120 Dihydrochloride: A Deep Dive into its Mechanism of Action as a P2X7 Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of AZ10606120 dihydrochloride (B599025), a potent and selective antagonist of the P2X7 receptor (P2X7R). The document is intended for researchers, scientists, and drug development professionals interested in the purinergic signaling pathway and its therapeutic targeting.
Core Mechanism of Action
AZ10606120 dihydrochloride is a high-affinity, selective antagonist of the P2X7 receptor, with potent activity at both human and rat orthologs.[1] It functions as a negative allosteric modulator , binding to a site distinct from the ATP binding pocket.[2][3] This allosteric binding induces a conformational change in the P2X7R protein structure, which in turn restricts the receptor's function, inhibiting both ion channel and pore formation upon agonist (ATP) stimulation.[4][5][6] This blockade of P2X7R activation prevents the influx of cations such as Ca2+ and Na+ and the release of pro-inflammatory mediators, thereby modulating downstream cellular responses. The specificity of AZ10606120 for P2X7R is over 1,000-fold higher compared to other P2X receptor subtypes, such as P2X4 and P2X6, highlighting its value as a precise pharmacological tool.[4][5][6]
The antagonism of P2X7R by AZ10606120 has been shown to have significant anti-tumor and anti-inflammatory effects in a variety of preclinical models.[1][3] By inhibiting P2X7R, AZ10606120 can disrupt key signaling pathways implicated in cancer progression, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and angiogenesis.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for AZ10606120 dihydrochloride from various studies.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human & Rat | ~10 nM | [1][7] |
| KD | Human | 1.4 nM | [2] |
| KD | Rat | 19 nM | [2] |
Table 1: Binding Affinity of AZ10606120 Dihydrochloride for P2X7 Receptors
| Cell Line/Model | Concentration(s) | Incubation Time | Observed Effect | Reference |
| U251 Human Glioblastoma | 5 µM, 25 µM | 72 h | Significant reduction in tumor cell number. | [7][8][9] |
| Human Glioma Samples | 15 µM | 72 h | Significant reduction in tumor cell number. | [7][8][10] |
| Patient-Derived Primary Glioblastoma | 1-100 µM | 72 h | Depletion of tumor cells and increased LDH release. | [1][11] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines | 10 µM | 1-60 h | Reduction in proliferation, cell migration, and invasion. | [1] |
| LPS-induced Anhedonia Mice | 2 mg/kg (i.p.) | N/A | Antidepressant-like phenotype. | [1] |
| HL-60 Tumor-bearing Nude Mice | 5 mg/kg (i.m.) | N/A | Reduced tumor growth (more effective in combination with DNR). | [1] |
| Streptozotocin-induced Diabetic Rats | 100 µg/kg (i.p.) | 15 days | Reversal of increased VEGF and IL-6 expression in the retina. | [1] |
| Neuroblastoma (CAN cell line) | 300 nM | N/A | Inhibition of P2X7R mediated ion currents, ethidium (B1194527) uptake, calcium influx, cancer cell migration, and matrix degradation/invasion. | [3] |
| Mesothelioma Xenograft Mouse Model | N/A | N/A | ~50% decrease in tumor size. | [3] |
Table 2: In Vitro and In Vivo Efficacy of AZ10606120 Dihydrochloride
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by AZ10606120. Extracellular ATP, often released in the tumor microenvironment, activates the P2X7 receptor. This activation leads to downstream signaling through pathways like PI3K/Akt, promoting tumor growth, proliferation, and survival. AZ10606120 acts as an antagonist, blocking this activation and its subsequent pro-tumorigenic effects.
Caption: P2X7R signaling cascade and the inhibitory action of AZ10606120.
Experimental Protocols
In Vitro Cell Viability and Cytotoxicity Assays
1. Cell Culture and Treatment:
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Cell Lines: U251 human glioblastoma cells and patient-derived primary glioblastoma cultures.[7][11]
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Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Treatment: Cells are treated with varying concentrations of AZ10606120 dihydrochloride (e.g., 1-100 µM) or vehicle control for a specified duration (e.g., 72 hours).[1][7] In some experiments, temozolomide (B1682018) is used as a comparator chemotherapeutic agent.[7]
2. Cell Number Quantification:
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Method: After treatment, cells are fixed with a 1:1 acetone-methanol solution at -20°C for 15 minutes.[7]
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Staining: Fixed cells are stained with a nuclear counterstain, such as 5 µM DAPI, at room temperature for 1 hour.[7]
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Imaging and Analysis: Cells are visualized using a fluorescence microscope (e.g., Olympus IX-81), and cell counts are performed based on the number of DAPI-positive nuclei.[7]
3. Lactate Dehydrogenase (LDH) Assay:
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Purpose: To assess cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
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Procedure: Culture supernatants from treated and control cells are collected. The LDH assay is performed using a commercial kit according to the manufacturer's instructions.[5]
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Measurement: The optical density is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).[5]
Experimental Workflow Diagram
Caption: Workflow for in vitro cell viability and cytotoxicity experiments.
Conclusion
AZ10606120 dihydrochloride is a highly selective and potent P2X7 receptor antagonist with a well-defined mechanism of action. Its ability to act as a negative allosteric modulator provides a powerful tool for studying the physiological and pathological roles of the P2X7 receptor. The compelling preclinical data, particularly in the context of oncology, suggest that targeting the P2X7R with compounds like AZ10606120 may represent a promising therapeutic strategy. Further investigation into its clinical potential is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 10606120 dihydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma | PLOS One [journals.plos.org]
- 5. Purinergic P2X receptor 7 (P2X7R) inhibition induced cytotoxicity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. P2X7 receptor antagonism by AZ10606120 significantly reduced in vitro tumour growth in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
